molecular formula C11H19IN2O B2745721 4-iodo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856078-07-3

4-iodo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2745721
CAS No.: 1856078-07-3
M. Wt: 322.19
InChI Key: OYBTZAMQGCDNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole: is an organic compound belonging to the pyrazole family It is characterized by the presence of an iodine atom at the fourth position, an isobutoxymethyl group at the fifth position, and a propyl group at the first position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole typically involves a multi-step process. One common method includes the iodination of a pyrazole precursor. The precursor can be synthesized through a Mannich reaction-cyclization sequence between succinaldehyde and imines, followed by regioselective iodination using iodine or N-iodosuccinimide (NIS) under controlled conditions . The reaction conditions often require specific solvents and temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-iodo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

4-iodo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-iodo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

  • 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole
  • 4-iodo-5-(ethoxymethyl)-1-propyl-1H-pyrazole
  • 4-iodo-5-(butoxymethyl)-1-propyl-1H-pyrazole

Uniqueness: 4-iodo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole is unique due to the presence of the isobutoxymethyl group, which can influence its reactivity and interactions compared to other similar compounds

Properties

IUPAC Name

4-iodo-5-(2-methylpropoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-4-5-14-11(10(12)6-13-14)8-15-7-9(2)3/h6,9H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBTZAMQGCDNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)I)COCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.